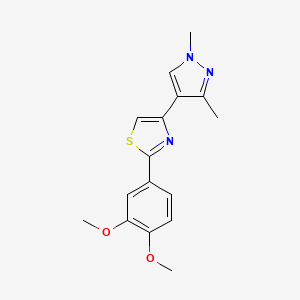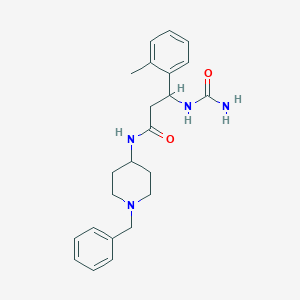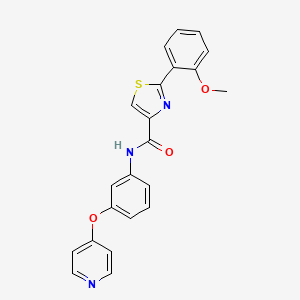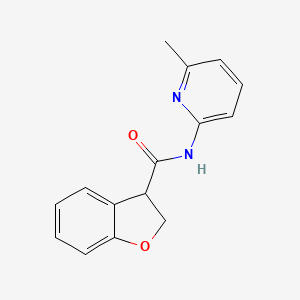
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide, also known as ESI-09, is a small molecule inhibitor that has become a popular tool in scientific research. It was first identified as a potent inhibitor of Wnt signaling, a pathway that plays an important role in embryonic development, tissue homeostasis, and cancer. Since then, ESI-09 has been used in a variety of studies to investigate its effects on cellular processes and signaling pathways.
Wirkmechanismus
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide inhibits the activity of Wnt signaling by binding to the protein porcupine, which is responsible for the acylation of Wnt ligands. This prevents the secretion of Wnt ligands and subsequently inhibits the activation of Wnt signaling. This compound also inhibits the activity of GSK-3β by binding to the kinase domain and preventing its activity. Similarly, this compound inhibits the activity of TRPV4 by binding to the channel pore and preventing calcium influx.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of Wnt signaling by this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inhibition of GSK-3β by this compound has been shown to improve insulin sensitivity and glucose metabolism. Inhibition of TRPV4 by this compound has been shown to reduce pain sensation and improve osmoregulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency. It has been shown to be selective for its target proteins and has low toxicity. However, this compound also has some limitations. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and requires frequent administration.
Zukünftige Richtungen
There are several future directions for the use of N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the investigation of its effects on other signaling pathways and cellular processes. This compound has been shown to inhibit the activity of GSK-3β and TRPV4, but its effects on other kinases and ion channels are not well understood. Another area of interest is the development of more potent and selective inhibitors of Wnt signaling. This compound has high potency and selectivity, but its poor solubility and short half-life limit its use in some experiments. Finally, the use of this compound in animal models of disease is an area of interest. This compound has been shown to have anti-cancer and metabolic effects, but its effects in vivo are not well understood.
Synthesemethoden
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethylpropan-2-amine to form the amide intermediate. The final step involves the reaction of the amide intermediate with sulfonyl chloride to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide has been used in a variety of scientific studies to investigate its effects on cellular processes and signaling pathways. It has been shown to inhibit Wnt signaling, which is involved in a variety of cellular processes including embryonic development, tissue homeostasis, and cancer. This compound has also been shown to inhibit the activity of GSK-3β, a kinase that regulates a variety of cellular processes including glycogen metabolism, cell cycle progression, and apoptosis. In addition, this compound has been shown to inhibit the activity of TRPV4, a calcium channel that is involved in a variety of physiological processes including pain sensation, osmoregulation, and mechanotransduction.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-3-20(17,18)9-10(2)15-14(16)13-8-11-6-4-5-7-12(11)19-13/h4-8,10H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBKTIOYUSMTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC(=O)C1=CC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzenesulfonamide](/img/structure/B7562788.png)

![N-[2-(methanesulfonamido)ethyl]-N-methyl-2-phenylsulfanylacetamide](/img/structure/B7562808.png)
![N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide](/img/structure/B7562816.png)
![N-[6-(cyclopropanecarbonylamino)pyridin-3-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxamide](/img/structure/B7562819.png)

![2-[3-(aminomethyl)phenoxy]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B7562852.png)
![1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7562859.png)





